molecular formula C10H7NO2S2 B1391632 2-[(4-Nitrophenyl)thio]thiophene CAS No. 857361-59-2

2-[(4-Nitrophenyl)thio]thiophene

Cat. No.: B1391632
CAS No.: 857361-59-2
M. Wt: 237.3 g/mol
InChI Key: HOHQPTIRZPSYMA-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)thio]thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-nitrophenylthio group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-[(4-Nitrophenyl)thio]thiophene typically involves the reaction of 4-nitrothiophenol with thiophene derivatives under specific conditions. One common method is the copper-catalyzed C-S coupling reaction, which provides a straightforward route to diaryl thioethers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-Nitrophenyl)thio]thiophene undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Nitrophenyl)thio]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)thio]thiophene involves its interaction with specific molecular targets, leading to various biological effects. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-[(4-Nitrophenyl)thio]thiophene can be compared with other thiophene derivatives such as:

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Biological Activity

The compound 2-[(4-Nitrophenyl)thio]thiophene is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Chemical Formula : C10_{10}H7_{7}N1_{1}O2_{2}S2_{2}
  • Molecular Weight : 227.29 g/mol

The compound features a thiophene ring substituted with a 4-nitrophenyl thio group, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study focusing on thiophene-based compounds demonstrated that various derivatives could inhibit cancer cell proliferation through multiple mechanisms:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at different phases, thereby preventing cancer cell division .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : By generating ROS, the compound can lead to oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

Apart from anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that thiophene derivatives can exhibit antibacterial and antifungal activities:

  • Bacterial Inhibition : Some studies report that thiophene derivatives inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Fungal Activity : The compound has shown potential against various fungal strains, making it a candidate for further exploration in antifungal therapies.

Case Studies

  • In Vitro Studies : A study conducted on the cytotoxic effects of thiophene derivatives demonstrated that this compound significantly reduced cell viability in breast cancer MCF-7 cells. The IC50_{50} value was reported at approximately 15 µM .
  • In Vivo Studies : Animal models treated with thiophene derivatives exhibited reduced tumor size compared to controls. The mechanism involved enhanced apoptosis and reduced angiogenesis .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50_{50} (µM)Notes
This compoundAnticancer15Effective against MCF-7 cells
4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazoleAnticancer12Broad-spectrum activity
Thiazole derivativesAntimicrobialVariesEffective against various pathogens

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQPTIRZPSYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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